![molecular formula C10H9Cl6NO B14343413 N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide CAS No. 93688-93-8](/img/structure/B14343413.png)
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexachlorobicycloheptene ring system, which contributes to its distinct chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide typically involves the reaction of hexachlorobicycloheptene with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated derivatives, while reduction can produce dechlorinated analogs.
Wissenschaftliche Forschungsanwendungen
N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar bicyclic structure but different functional groups.
Thiosulfate: An oxyanion of sulfur with distinct chemical properties and applications.
Uniqueness: N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide is unique due to its hexachlorobicycloheptene ring system, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research.
Eigenschaften
CAS-Nummer |
93688-93-8 |
|---|---|
Molekularformel |
C10H9Cl6NO |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
N-[(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)methyl]acetamide |
InChI |
InChI=1S/C10H9Cl6NO/c1-4(18)17-3-5-2-8(13)6(11)7(12)9(5,14)10(8,15)16/h5H,2-3H2,1H3,(H,17,18) |
InChI-Schlüssel |
OONPIGWLFRYZLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


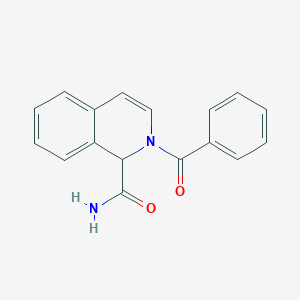

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
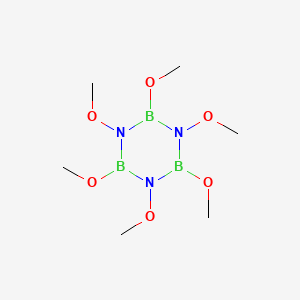
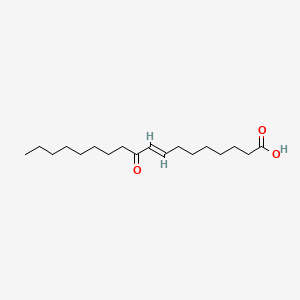
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
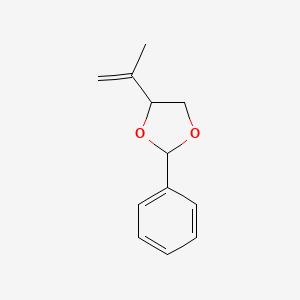
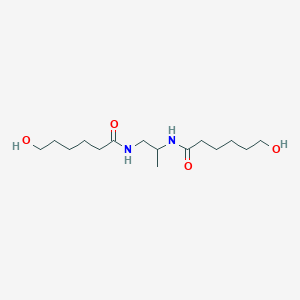
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
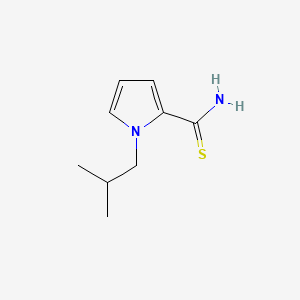
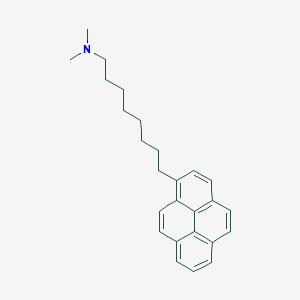
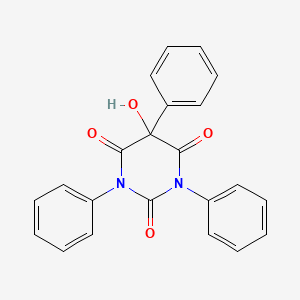
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)
